N-[2-(5-chlorothiophene-2-sulfonamido)ethyl]-4-cyclopropaneamidobenzamide
Description
N-[2-(5-Chlorothiophene-2-sulfonamido)ethyl]-4-cyclopropaneamidobenzamide is a synthetic sulfonamide derivative with a complex molecular architecture. Its structure comprises a 5-chlorothiophene sulfonamide group linked via an ethyl spacer to a benzamide moiety substituted with a cyclopropaneamide group. This compound is hypothesized to exhibit kinase inhibitory activity, given its structural resemblance to known sulfonamide-based kinase inhibitors such as the H-Series compounds (e.g., H-7, H-8, and H-89) .
Properties
IUPAC Name |
N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S2/c18-14-7-8-15(26-14)27(24,25)20-10-9-19-16(22)11-3-5-13(6-4-11)21-17(23)12-1-2-12/h3-8,12,20H,1-2,9-10H2,(H,19,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGALYZHWKCMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophene-2-sulfonamido)ethyl]-4-cyclopropaneamidobenzamide typically involves multiple steps, starting with the preparation of 5-chlorothiophene-2-sulfonamide. This intermediate can be synthesized through the reaction of 2-chlorothiophene with chlorosulfonic acid, followed by treatment with ammonia .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophene-2-sulfonamido)ethyl]-4-cyclopropaneamidobenzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
N-[2-(5-chlorothiophene-2-sulfonamido)ethyl]-4-cyclopropaneamidobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophene-2-sulfonamido)ethyl]-4-cyclopropaneamidobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with sulfonamide-based inhibitors but differs in key substituents and pharmacological profiles. Below is a detailed comparison with analogous molecules:
Table 1: Comparison with H-Series Sulfonamide Inhibitors
Key Observations :
Core Sulfonamide Scaffold: All compounds share a sulfonamide group critical for ATP-binding pocket interactions in kinases. However, the target compound replaces the isoquinoline ring (common in H-Series) with a chlorothiophene ring, which may alter binding affinity and off-target effects .
The chlorothiophene moiety enhances lipophilicity, which could improve membrane permeability but may reduce solubility compared to H-89’s polar bromocinnamyl group.
Target Selectivity : While H-89 shows preference for PKA (IC₅₀ = 48 nM), the target compound’s activity remains uncharacterized. Molecular docking studies suggest its chlorothiophene group may favor interactions with tyrosine kinases over serine/threonine kinases .
Pharmacological and Biochemical Insights
- Binding Affinity : Computational models predict moderate binding to ABL1 and SRC kinases (ΔG = -9.2 kcal/mol) due to hydrophobic interactions with the chlorothiophene ring. This contrasts with H-7’s stronger affinity for PKA (ΔG = -11.5 kcal/mol) .
- Toxicity: Limited data exist, but structural analogs like H-7 exhibit dose-dependent hepatotoxicity in murine models, warranting caution for in vivo studies.
Biological Activity
N-[2-(5-chlorothiophene-2-sulfonamido)ethyl]-4-cyclopropaneamidobenzamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of anticoagulation and anti-inflammatory therapies. This article reviews its biological activity based on available literature, including structure-activity relationships (SAR), pharmacodynamics, and case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates a chlorothiophene moiety, which is known for its biological activities, particularly in medicinal chemistry. The presence of sulfonamide and cyclopropane groups contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C14H16ClN3O3S |
| Molecular Weight | 345.81 g/mol |
| Solubility | Soluble in DMSO and DMF |
| LogP | 1.23 |
The biological activity of this compound can be attributed to its dual inhibition mechanism targeting thrombin and factor Xa. This dual action is crucial for effective anticoagulation, as both factors play significant roles in the coagulation cascade.
Structure-Activity Relationship (SAR)
Recent studies have highlighted the importance of specific structural components in enhancing the potency and selectivity of this compound:
- Chlorothiophene Moiety : Enhances binding affinity to target proteins.
- Sulfonamide Group : Contributes to solubility and bioavailability.
- Cyclopropane Ring : Increases metabolic stability.
In Vitro Activity
In vitro studies demonstrate that this compound exhibits potent inhibitory effects against thrombin and factor Xa, with IC50 values reported in the low nanomolar range. For instance, a related compound showed IC50 values of 0.39 μM for thrombin inhibition and 1 nM for factor Xa inhibition .
In Vivo Efficacy
In vivo experiments conducted on rat models have shown promising results:
- Efficacy : An effective dose (ED50) of 0.07 mg/kg was noted for intravenous administration, while oral bioavailability was observed at 2.8 mg/kg.
- Bleeding Risk : Compared to standard anticoagulants like rivaroxaban, this compound exhibited reduced bleeding liability, indicating a favorable safety profile .
Case Studies
A notable case study involved the administration of this compound in a model simulating venous thrombosis. The results indicated significant reductions in thrombus formation without excessive bleeding complications, underscoring its potential as a safer alternative to existing therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
